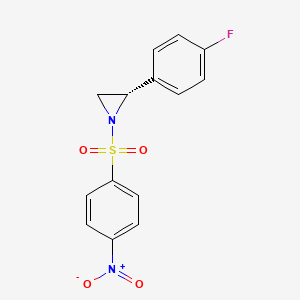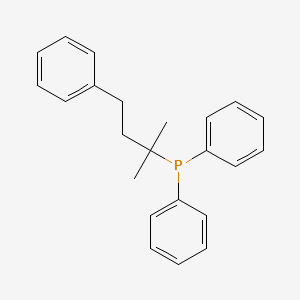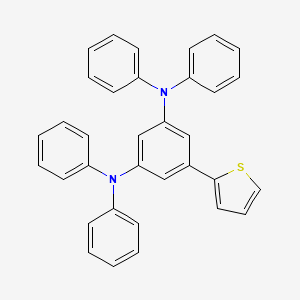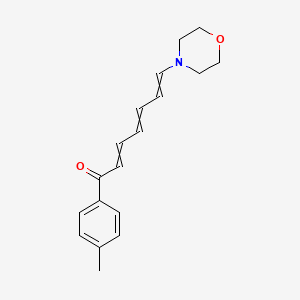![molecular formula C11H20N2O14P4 B15159905 Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- CAS No. 848483-61-4](/img/structure/B15159905.png)
Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with two diphosphonoethylamino groups at the 3 and 5 positions. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- typically involves multi-step organic reactions. One common method starts with the nitration of benzoic acid to introduce nitro groups at the desired positions. This is followed by reduction to convert the nitro groups to amino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The amino and phosphonate groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility .
Applications De Recherche Scientifique
Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- involves its interaction with specific molecular targets. The diphosphonoethyl groups can chelate metal ions, affecting various biochemical pathways. Additionally, the compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. These interactions are crucial for its biological and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but with nitro groups instead of diphosphonoethylamino groups.
3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole: Contains a triazole ring and hydroxyphenyl groups, offering different reactivity and applications.
Uniqueness
Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]- is unique due to its diphosphonoethylamino groups, which provide distinct chemical properties. These groups enhance its ability to chelate metal ions and participate in various chemical reactions, making it more versatile compared to similar compounds .
Propriétés
Numéro CAS |
848483-61-4 |
|---|---|
Formule moléculaire |
C11H20N2O14P4 |
Poids moléculaire |
528.18 g/mol |
Nom IUPAC |
3,5-bis(2,2-diphosphonoethylamino)benzoic acid |
InChI |
InChI=1S/C11H20N2O14P4/c14-11(15)6-1-7(12-4-9(28(16,17)18)29(19,20)21)3-8(2-6)13-5-10(30(22,23)24)31(25,26)27/h1-3,9-10,12-13H,4-5H2,(H,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27) |
Clé InChI |
FBVBGGXKGZACQY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1NCC(P(=O)(O)O)P(=O)(O)O)NCC(P(=O)(O)O)P(=O)(O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)

![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)



![1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B15159880.png)

![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)


